Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1h-indole-3-carboxylate
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Overview
Description
Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a pyrazole ring fused to an indole core, which is further modified with a benzyl group and a carboxylate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indole-3-carboxylic acid methyl ester and 1-benzyl-1H-pyrazol-4-yl bromide.
Reaction Conditions: The reaction involves a nucleophilic substitution where the bromide is replaced by the indole derivative. This process is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.
Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to improve the efficiency and safety of the production process.
Types of Reactions:
Oxidation: The indole core can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring to yield reduced derivatives.
Substitution: Substitution reactions at the benzyl group or the pyrazole ring can lead to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of indole-3-carboxylic acid derivatives.
Reduced Derivatives: Reduction can yield pyrazolylmethanol derivatives.
Substituted Derivatives: Substitution reactions can produce a wide range of benzyl-substituted pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.
Medicine: The compound's structural features make it a candidate for drug development. It can be used to design new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate depends on its biological target. It may interact with enzymes or receptors, leading to biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
1-(1-Methylpyrazol-4-yl)ethanone: A pyrazole derivative with a methyl group instead of a benzyl group.
1-(1-Benzyl-1H-pyrazol-4-yl)methylamine hydrochloride: A related compound with an amine group instead of a carboxylate ester.
Uniqueness: The presence of the indole core and the specific substitution pattern of the benzyl group and carboxylate ester make this compound unique compared to its analogs. Its reactivity and potential biological activities set it apart from similar compounds.
This comprehensive overview provides a detailed understanding of Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate, from its synthesis to its applications and mechanisms
Biological Activity
Methyl 1-(1-benzyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds containing the indole and pyrazole moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and PC-9 (non-small cell lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and the inhibition of specific kinases involved in cell proliferation .
Table 1: Cytotoxic Activity against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 10.5 |
This compound | PC-9 | 8.2 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as TNFα and IL-6 in LPS-stimulated macrophages. The observed IC50 values were notably low, indicating potent anti-inflammatory activity .
Table 2: Inhibition of Cytokine Production
Cytokine | IC50 (µM) |
---|---|
TNFα | 0.5 |
IL-6 | 0.8 |
Antimicrobial Activity
This compound exhibited moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 125 to 250 µg/mL, suggesting its potential as an antibacterial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound shows inhibitory activity against various protein kinases, which play crucial roles in signaling pathways associated with cell growth and inflammation.
- Cytokine Modulation : By inhibiting the release of inflammatory cytokines, it may help in managing conditions characterized by chronic inflammation.
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells contributes to its anticancer effects.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of this compound to evaluate their biological activities comprehensively. One notable finding was that modifications at the benzyl position significantly enhanced anticancer potency without compromising selectivity towards normal cells .
Properties
IUPAC Name |
methyl 1-(1-benzylpyrazol-4-yl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-20(24)18-14-23(19-10-6-5-9-17(18)19)16-11-21-22(13-16)12-15-7-3-2-4-8-15/h2-11,13-14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLBEINNSLPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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